![molecular formula C18H14FN3OS2 B2473276 N-((6-(4-フルオロフェニル)-3-メチルイミダゾ[2,1-b]チアゾール-2-イル)メチル)チオフェン-3-カルボキサミド CAS No. 1421480-77-4](/img/structure/B2473276.png)

N-((6-(4-フルオロフェニル)-3-メチルイミダゾ[2,1-b]チアゾール-2-イル)メチル)チオフェン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

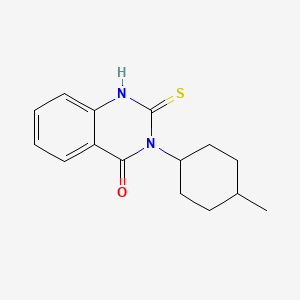

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H14FN3OS2 and its molecular weight is 371.45. The purity is usually 95%.

BenchChem offers high-quality N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学と創薬

チオフェン誘導体は、生物活性化合物としての可能性から、医薬品化学者の関心を集めています。研究者は、薬物特性を向上させるために、チオフェン骨格の修飾を探求しています。特に、この化合物のユニークな構造は、多様な効果を持つ新規薬物候補につながる可能性があります。 例えば、チオフェン環系を含む分子は、抗癌、抗炎症、抗菌、抗高血圧、抗アテローム性動脈硬化などの特性を示すことが実証されています .

有機半導体とエレクトロニクス

チオフェン系化合物は、有機エレクトロニクスにおいて重要な役割を果たしています。これらは、有機半導体、有機電界効果トランジスタ(OFET)、および有機発光ダイオード(OLED)の開発に貢献しています。 チオフェンにおける共役π電子系は、効率的な電荷輸送を可能にし、電子デバイスにおける貴重な構成要素となっています .

腐食防止

チオフェン誘導体は、工業化学において腐食防止剤として応用されています。 金属表面を腐食から保護する能力は、材料科学や工学など、さまざまな分野で重要となっています .

生物活性と薬理学

この化合物の構造は、潜在的な薬理学的特性を示唆しています。研究者は、さまざまな生物学的標的に対するその効果を調査してきました。 この特定の化合物に関する具体的な研究は限られている可能性がありますが、関連するチオフェンは、抗炎症剤、抗菌剤などとして有望であることが示されています .

合成方法とヘテロ環化

チオフェン誘導体の合成には、縮合反応を含むいくつかの方法があります。ゲヴァルト、パール・クノール、フィーセルマン、およびヒンズベルク合成は、一般的なアプローチです。 これらの方法は、科学者により多くの調査のために、多様なチオフェン系化合物を得ることを可能にします .

創薬と分子ドッキング研究

研究者は、この化合物を薬物候補としての可能性を探求する可能性があります。 分子ドッキング研究は、特定の生物学的標的との相互作用を予測し、結合親和性と潜在的な治療効果に関する洞察を提供できます .

作用機序

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific mode of action would depend on the exact structure of the derivative and the biological context. For instance, some thiazole derivatives have been found to inhibit bacterial growth, suggesting they may interact with bacterial proteins or enzymes .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected would depend on the exact structure of the derivative and the biological context.

Result of Action

Given the broad range of biological activities associated with thiazole derivatives, the effects could potentially include inhibition of bacterial growth, reduction of inflammation, or interference with tumor growth .

特性

IUPAC Name |

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3OS2/c1-11-16(8-20-17(23)13-6-7-24-10-13)25-18-21-15(9-22(11)18)12-2-4-14(19)5-3-12/h2-7,9-10H,8H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKNPWNMEZVNKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2473193.png)

![1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2473195.png)

![Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2473196.png)

![1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473201.png)

![N-[2-(dimethylamino)ethyl]-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2473202.png)

![1-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2473204.png)

![3,6-dichloro-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2473207.png)

![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2473209.png)

![{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine](/img/structure/B2473214.png)

![3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2473216.png)